Dimethyl[4-(piperazin-1-YL)butyl]amine

mGluR1 CNS drug discovery metabotropic glutamate receptor

Dimethyl[4-(piperazin-1-yl)butyl]amine (CAS 710-17-8) is a validated, low-nanomolar mGluR1 antagonist scaffold (IC₅₀ = 6.30 nM) with >700-fold selectivity over mGluR5 and high sigma-1 receptor affinity (Ki = 4.30 nM). Unlike generic piperazine-alkylamine analogs that exhibit 40-fold weaker mGluR1 potency, this building block delivers quantitatively defined target engagement essential for reproducible CNS pharmacology. Its bifunctional architecture—a free piperazine NH for amide coupling or reductive amination and a terminal dimethylamino group for further derivatization—makes it ideal for high-throughput parallel synthesis, DNA-encoded library construction, and radiotracer development. With a favorable LogP of 0.25, derived library members remain within drug-like physicochemical space. Procure this ≥98% pure scaffold to accelerate your mGluR1 and sigma-1 receptor programs.

Molecular Formula C10H23N3
Molecular Weight 185.31 g/mol
Cat. No. B13615018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl[4-(piperazin-1-YL)butyl]amine
Molecular FormulaC10H23N3
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCN(C)CCCCN1CCNCC1
InChIInChI=1S/C10H23N3/c1-12(2)7-3-4-8-13-9-5-11-6-10-13/h11H,3-10H2,1-2H3
InChIKeyXEMCKCKDZSXQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl[4-(piperazin-1-YL)butyl]amine: Procurement-Ready Piperazine-Alkylamine Intermediate for CNS-Targeted Drug Discovery


Dimethyl[4-(piperazin-1-yl)butyl]amine (CAS: 710-17-8; MF: C₁₀H₂₃N₃; MW: 185.31 g/mol) is a tertiary diamine building block comprising a piperazine ring linked via a butyl spacer to a terminal N,N-dimethylamine group . The compound serves as a versatile intermediate in medicinal chemistry, enabling the rapid construction of ligands for G protein-coupled receptors (GPCRs) and sigma receptors through functionalization at either the piperazine secondary amine or the dimethylamino terminus . Commercially available at ≥98% purity from multiple specialty chemical suppliers, this scaffold is widely employed in parallel synthesis campaigns and structure-activity relationship (SAR) studies aimed at central nervous system (CNS) targets .

Why Dimethyl[4-(piperazin-1-YL)butyl]amine Cannot Be Replaced by Generic Piperazine-Alkylamines in CNS Lead Optimization


Generic substitution of piperazine-alkylamine building blocks in CNS drug discovery is scientifically unsound due to profound differences in target engagement profiles driven by terminal amine substitution. The N,N-dimethylamino terminus of dimethyl[4-(piperazin-1-yl)butyl]amine confers potent nanomolar antagonist activity at the human metabotropic glutamate receptor 1 (mGluR1; IC₅₀ = 6.30 nM) [1] and high-affinity binding to the sigma-1 receptor (Ki = 4.30 nM) [2], whereas the corresponding primary amine analog 4-(piperazin-1-yl)butan-1-amine exhibits approximately 40-fold weaker mGluR1 functional antagonism (IC₅₀ = 257–263 nM) [3][4]. Furthermore, the dimethylamino moiety imparts a >700-fold selectivity window for mGluR1 over the closely related mGluR5 subtype (IC₅₀ = 4,620 nM) [1]—a selectivity profile that is entirely absent in unsubstituted or differently N-alkylated piperazine-butylamine congeners. These quantitative disparities in potency and subtype selectivity render ad hoc substitution with generic piperazine-alkylamines chemically invalid for SAR continuity and scientifically indefensible for reproducible CNS pharmacology.

Quantitative Differentiation of Dimethyl[4-(piperazin-1-YL)butyl]amine: Comparative Pharmacology Versus Closest Analogs


mGluR1 Antagonist Potency: 40-Fold Enhancement Over Primary Amine Analog

Dimethyl[4-(piperazin-1-yl)butyl]amine demonstrates potent antagonist activity at human metabotropic glutamate receptor 1 (mGluR1) with an IC₅₀ of 6.30 nM [1]. In contrast, the structurally analogous primary amine 4-(piperazin-1-yl)butan-1-amine exhibits only weak functional antagonism at the same receptor, with reported IC₅₀ values of 257 nM and 263 nM in independent cell-based assays [2][3]. The terminal N,N-dimethyl substitution therefore confers approximately 40-fold enhancement in mGluR1 inhibitory potency relative to the unsubstituted primary amine congener.

mGluR1 CNS drug discovery metabotropic glutamate receptor

Subtype Selectivity: >700-Fold Discrimination Between mGluR1 and mGluR5

In head-to-head pharmacological profiling, dimethyl[4-(piperazin-1-yl)butyl]amine exhibits striking subtype selectivity within the group I metabotropic glutamate receptor family. The compound antagonizes human mGluR1 with an IC₅₀ of 6.30 nM while displaying negligible activity at the structurally homologous human mGluR5 receptor (IC₅₀ = 4,620 nM), yielding a selectivity ratio of >733-fold in favor of mGluR1 [1]. This selectivity profile is intrinsic to the N,N-dimethylamino-butylpiperazine scaffold and is not observed with unsubstituted piperazine-alkylamine analogs, which generally lack this degree of subtype discrimination [2].

mGluR1 selectivity mGluR5 glutamate receptor

Sigma-1 Receptor Affinity: Low Nanomolar Binding with 2-Fold Window Versus Reference Ligand

Dimethyl[4-(piperazin-1-yl)butyl]amine binds to the sigma-1 receptor in guinea pig brain membranes with a Ki of 4.30 nM as determined by displacement of [³H]-(+)-pentazocine [1]. This places the compound within the high-affinity range for sigma-1 receptor engagement. For context, a structurally distinct piperazine-based sigma-1 ligand (BDBM50564193) tested under identical assay conditions exhibits a Ki of 1.90 nM [2], indicating that the dimethyl[4-(piperazin-1-yl)butyl]amine scaffold achieves sigma-1 affinity within approximately 2.3-fold of a known high-affinity comparator. The primary amine analog 4-(piperazin-1-yl)butan-1-amine has not demonstrated comparable sigma-1 receptor binding in public databases [3].

sigma-1 receptor CNS pharmacology binding affinity

Negative Selectivity Against TAAR5: >1,500-Fold Window Confirming Target Engagement Specificity

In functional agonist screening at the mouse trace amine-associated receptor 5 (TAAR5), dimethyl[4-(piperazin-1-yl)butyl]amine exhibits negligible activity with an EC₅₀ >10,000 nM [1]. Relative to its potent mGluR1 antagonist activity (IC₅₀ = 6.30 nM), this represents a selectivity window exceeding 1,500-fold against TAAR5 agonism [2]. This negative selectivity profile is a direct consequence of the N,N-dimethylamino-butylpiperazine architecture and provides orthogonal validation that the compound's pharmacological signature is not promiscuous across aminergic GPCRs. The primary amine analog has not been systematically profiled against TAAR5 in public databases, leaving its off-target liabilities uncharacterized [3].

TAAR5 off-target profiling selectivity

Physicochemical Differentiation: LogP and Hydrogen Bond Donor Count Impact on CNS Permeability

Terminal amine substitution fundamentally alters the physicochemical profile of the piperazine-butylamine scaffold with direct implications for blood-brain barrier permeability. Dimethyl[4-(piperazin-1-yl)butyl]amine exhibits a calculated LogP of 0.25 and possesses one hydrogen bond donor (the piperazine secondary amine) . In contrast, the primary amine analog 4-(piperazin-1-yl)butan-1-amine has a more hydrophilic XLogP3 of -0.6 and two hydrogen bond donors (primary amine terminus plus piperazine NH) [1]. This 0.85 Log unit difference in lipophilicity and reduction in H-bond donor count aligns the N,N-dimethyl analog more favorably with established CNS drug-like property guidelines (LogP 1–3; HBD ≤3), whereas the primary amine congener falls below the optimal lipophilicity range for passive CNS penetration [2].

LogP CNS permeability physicochemical properties

Validated Application Scenarios for Dimethyl[4-(piperazin-1-YL)butyl]amine in CNS Drug Discovery


mGluR1 Negative Allosteric Modulator (NAM) Lead Optimization

Medicinal chemistry teams pursuing mGluR1 antagonists for cerebellar ataxia, chronic pain, or neuroprotection should prioritize dimethyl[4-(piperazin-1-yl)butyl]amine as a validated core scaffold. The compound's 6.30 nM mGluR1 IC₅₀ and >700-fold selectivity over mGluR5 [1] provide a quantitatively defined starting point for SAR expansion via functionalization of the piperazine secondary amine. Unlike primary amine analogs that exhibit 40-fold weaker mGluR1 antagonism (IC₅₀ = 257–263 nM) [2][3], this scaffold maintains the potency and subtype selectivity required for credible lead optimization campaigns.

Sigma-1 Receptor Ligand Discovery and Polypharmacology Profiling

Programs exploring sigma-1 receptor modulation for pain, neurodegeneration, or psychiatric indications can leverage dimethyl[4-(piperazin-1-yl)butyl]amine as a low-nanomolar affinity template (Ki = 4.30 nM) [4]. The scaffold's validated sigma-1 engagement, combined with its documented negative selectivity against TAAR5 (EC₅₀ >10,000 nM) [5], supports its use in designing selective sigma-1 ligands or dual mGluR1/sigma-1 polypharmacological agents with minimized aminergic off-target risk. Generic piperazine-alkylamine alternatives lack this combination of quantitatively characterized target engagement and selectivity data.

Parallel Synthesis and DNA-Encoded Library (DEL) Building Block

The bifunctional architecture of dimethyl[4-(piperazin-1-yl)butyl]amine—featuring a free piperazine NH for amide coupling or reductive amination and a dimethylamino terminus for quaternization or additional derivatization—makes it an ideal building block for high-throughput parallel synthesis and DNA-encoded library construction . The scaffold has been employed in solid-phase parallel synthesis of diverse amide libraries targeting dopamine D₃ receptors, demonstrating its compatibility with automated synthesis workflows [6]. The favorable LogP of 0.25 ensures that derived library members remain within drug-like physicochemical space, an advantage over more polar primary amine analogs (LogP = -0.6) [7].

CNS PET Tracer Precursor Development

Radioligand development teams can utilize dimethyl[4-(piperazin-1-yl)butyl]amine as a precursor for synthesizing carbon-11 or fluorine-18 labeled PET tracers targeting mGluR1 or sigma-1 receptors. The scaffold's low-nanomolar target affinity [1][4] and calculated LogP of 0.25 align with established criteria for CNS radiotracer candidates, including sufficient lipophilicity for brain penetration without excessive non-specific binding. Structurally related N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have been successfully radiolabeled with ¹¹C for dopamine D₃ receptor PET imaging [8], validating the general suitability of the piperazine-butylamine framework for radiotracer development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl[4-(piperazin-1-YL)butyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.